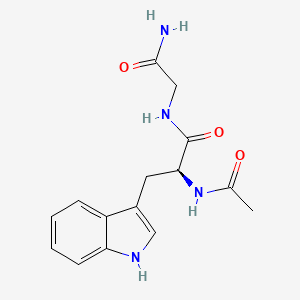
N-Acetyl-L-tryptophylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tryptophylglycinamide is a synthetic compound derived from the amino acids tryptophan and glycine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophylglycinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of tryptophan and glycine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tryptophan and glycine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tryptophylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-tryptophylglycinamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may enhance antioxidant defenses by increasing the activity of antioxidant enzymes or by directly scavenging reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tryptophan: Similar structure but lacks the glycine residue.
N-Acetyl-L-cysteine: Contains a cysteine residue instead of tryptophan and glycine.
N-Acetyl-L-leucine: Contains a leucine residue instead of tryptophan and glycine.
Uniqueness
N-Acetyl-L-tryptophylglycinamide is unique due to the presence of both tryptophan and glycine residues, which confer distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for research and potential therapeutic applications.
Propiedades
Número CAS |
71525-87-6 |
|---|---|
Fórmula molecular |
C15H18N4O3 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C15H18N4O3/c1-9(20)19-13(15(22)18-8-14(16)21)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,13,17H,6,8H2,1H3,(H2,16,21)(H,18,22)(H,19,20)/t13-/m0/s1 |
Clave InChI |
YMGWSOSAGQSKBK-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















